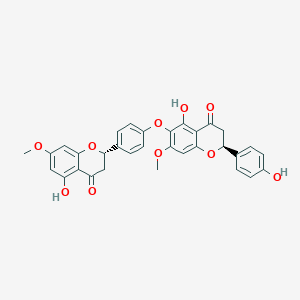
7,7''-Di-O-methyltetrahydrohinokiflavone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7''-Di-O-methyltetrahydrohinokiflavone is a natural product found in Cycas beddomei with data available.
常见问题
Basic Questions
Q. How is 7,7''-Di-O-methyltetrahydrohinokiflavone identified and isolated from plant sources?
this compound is a biflavanone primarily isolated from Cycas species (e.g., C. beddomei and C. revoluta) using chromatographic techniques. For example, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate/methanol) is employed, followed by structural confirmation via NMR and mass spectrometry. Phytochemical reviews highlight its presence in stem extracts and leaflets, emphasizing the need for solvent optimization to avoid co-elution with structurally similar flavonoids .
Q. What spectroscopic methods are critical for characterizing its structure?
Key methods include:
- ¹H/¹³C NMR : To identify methyl groups (e.g., δ ~3.7–3.8 ppm for methoxy substitutions) and aromatic protons.
- UV-Vis spectroscopy : For detecting flavonoid absorption bands (e.g., ~250–350 nm).
- HR-MS : To confirm the molecular formula (e.g., C₃₀H₃₄O₇ for related biflavonoids).
Refer to methylation reaction protocols (e.g., dimethyl sulfate with K₂CO₃ in acetone) to differentiate O-methylation patterns .
Q. What are the challenges in distinguishing it from other tetrahydroxyflavones?
Structural ambiguity arises due to:
- Isomeric substitutions : For example, 7,7''-Di-O-methyl vs. 5,7-di-O-methyl derivatives.
- Overlapping NMR signals : Use 2D NMR (COSY, HSQC, HMBC) to resolve coupling between methyl groups and adjacent protons.
Comparative studies with synthetic analogs (e.g., 5,7,4'-trimethoxyflavone) are recommended for unambiguous assignment .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize its synthetic routes?
DFT calculations (e.g., using the B3LYP functional) predict reaction pathways for methylation and hydrogenation. For instance:
- Methylation energy barriers : Assess the feasibility of dimethyl sulfate reactions under reflux conditions.
- Electronic structure analysis : Compare HOMO-LUMO gaps of intermediates to identify stable conformers.
Studies on carbon nanotubes (e.g., (7,7) armchair structures) demonstrate DFT’s utility in modeling π-π interactions relevant to flavonoid stacking .
Q. How do conflicting bioactivity results arise in cytotoxicity assays?
Contradictions may stem from:
- Solubility issues : Use DMSO with ≤0.1% concentration to avoid solvent interference.
- Cell line variability : Standardize assays using multiple lines (e.g., HepG2, MCF-7) and validate with positive controls (e.g., doxorubicin).
- Oxidative degradation : Store compounds under inert gas and monitor stability via HPLC .
Q. What strategies improve yield in semi-synthetic modifications?
- Selective protection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls before methylation.
- Catalytic hydrogenation : Optimize Pd/C or PtO₂ ratios for tetrahydrofuran ring saturation without over-reduction.
- Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining regioselectivity .
Q. Methodological Considerations
Q. How to design a robust SAR study for its antioxidant activity?
- Structural variants : Synthesize analogs with varying methoxy/hydroxy group positions (e.g., 5,7 vs. 7,4' substitutions).
- Assay selection : Combine DPPH radical scavenging, FRAP, and cellular ROS assays to capture multi-mechanistic effects.
- Data normalization : Express activity relative to quercetin or ascorbic acid to account for plate-to-plate variability .
Q. What analytical parameters ensure HPLC purity ≥99%?
- Column : C18 reverse-phase with 5 μm particle size.
- Mobile phase : Acetonitrile/0.1% formic acid gradient (e.g., 30% → 70% over 20 min).
- Detection : UV at 280 nm and MS/MS for trace impurity identification.
Calibrate against certified reference standards (e.g., apigenin derivatives) .
Q. Data Contradictions and Resolution
Q. Why do computational and experimental bandgap values differ?
- DFT limitations : GGA functionals (e.g., PBE) underestimate bandgaps by ~0.5 eV. Hybrid functionals (e.g., HSE06) improve accuracy but require higher computational cost.
- Sample crystallinity : Defects in synthetic samples alter electronic properties. Use single-crystal XRD to validate purity .
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Normalize by molarity : Ensure consistent units (μM vs. μg/mL).
- Control for cell viability : Include MTT assay controls to exclude false positives from compound autofluorescence.
Meta-analyses of datasets (e.g., using PRISMA guidelines) are advised to resolve outliers .
Q. Future Research Directions
- Biosynthetic pathways : Elucidate cytochrome P450 enzymes involved in methylation using transcriptomic data from Cycas species.
- In silico docking : Screen against kinase targets (e.g., EGFR, CDK2) to prioritize in vitro testing.
- Green synthesis : Explore ionic liquids or biocatalysts for eco-friendly scale-up .
属性
分子式 |
C32H26O10 |
|---|---|
分子量 |
570.5 g/mol |
IUPAC 名称 |
(2S)-5-hydroxy-6-[4-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C32H26O10/c1-38-20-11-21(34)29-22(35)13-24(41-26(29)12-20)17-5-9-19(10-6-17)40-32-28(39-2)15-27-30(31(32)37)23(36)14-25(42-27)16-3-7-18(33)8-4-16/h3-12,15,24-25,33-34,37H,13-14H2,1-2H3/t24-,25-/m0/s1 |
InChI 键 |
KVNWMXUTPZTXHZ-DQEYMECFSA-N |
手性 SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C[C@H](O5)C6=CC=C(C=C6)O)OC)O |
规范 SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)CC(O5)C6=CC=C(C=C6)O)OC)O |
同义词 |
7,7''-di-O-methyltetrahydro-hinokiflavone 7,7''-di-O-methyltetrahydrohinokiflavone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















